N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide
Description
Properties
Molecular Formula |
C22H23N3O2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-phenylacetamide |
InChI |
InChI=1S/C22H23N3O2/c26-21(14-16-6-2-1-3-7-16)23-18-10-12-25(13-11-18)22(27)20-15-17-8-4-5-9-19(17)24-20/h1-9,15,18,24H,10-14H2,(H,23,26) |
InChI Key |
GUMCSKXOVBMCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Stepwise Assembly Approach
The most widely reported method involves three discrete stages:
Synthesis of Indole-2-Carbonyl Chloride
Indole-2-carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux to yield indole-2-carbonyl chloride. Optimal conditions include:
Preparation of 4-Amino-N-(2-phenylacetyl)piperidine
4-Aminopiperidine is acylated with phenylacetyl chloride in the presence of triethylamine (Et₃N):
-
Reaction Time : 6–8 hours
-
Yield : 78–84%.
Coupling of Indole-2-Carbonyl Chloride with Piperidine Intermediate
The final step employs carbodiimide-mediated coupling:
Convergent Synthesis Strategy
An alternative route simultaneously constructs the piperidine-indole framework before introducing the phenylacetamide group:
-
Piperidine-Indole Coupling :
-
Acylation with Phenylacetic Acid :
Optimization of Critical Parameters
Solvent Systems
Catalysts and Coupling Agents
Temperature Control
-
Amide coupling : Room temperature (25°C) for 12–24 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (s, 1H, indole-H), 7.32–7.28 (m, 5H, phenyl-H), 4.21 (d, 2H, piperidine-CH₂).
-
IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Assembly | Convergent Synthesis |
|---|---|---|
| Total Yield | 58–65% | 62–68% |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
| Cost Efficiency | $$$ | $$ |
Industrial-Scale Considerations
-
Continuous Flow Reactors : Reduce reaction times for indole acylation by 40% compared to batch processes.
-
Crystallization Optimization : Use ethanol/water mixtures for final product recrystallization (85% recovery).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: The phenylacetamide group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.
Scientific Research Applications
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the phenylacetamide group can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological Target and Selectivity
Table 1: Key Pharmacological and Structural Comparisons
Structural Modifications and Functional Implications
- Indole vs. Fluorinated Cyclopentyl Groups : Compound A replaces the indole group with a fluorinated cyclopentyl moiety, enhancing M₃ receptor affinity and reducing CNS penetration due to lower lipophilicity (brain/plasma ratio = 0.13 vs. scopolamine’s 1.7) . In contrast, the indole group in the subject compound may increase CNS activity if brain penetration is higher.
- Piperidine vs. Piperazine Cores : Piperazine-based analogs (e.g., and ) often exhibit distinct receptor profiles. For example, piperazine-linked indole derivatives are associated with histamine H₃ or dopamine D₄ antagonism , whereas piperidine cores (as in Lu AE51090) favor muscarinic receptor modulation .
- Phenylacetamide Modifications : The phenylacetamide group is conserved in Compound A and Lu AE51090 but differs in substituents. Lu AE51090’s benzooxazine side chain confers M₁ selectivity, while the subject compound’s indole-2-carbonyl group may shift activity toward serotonin or dopamine pathways.
Biological Activity
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes an indole moiety, which is known for its role in various biological processes, and a piperidine ring that contributes to its pharmacological properties.
Research indicates that this compound interacts with multiple biological targets, including:
- Serotonin Receptors : The indole component suggests potential activity on serotonin receptors, which are implicated in mood regulation and various neuropsychiatric conditions.
- Opioid Receptors : Preliminary studies indicate that the compound may exhibit affinity for opioid receptors, suggesting potential analgesic effects.
1. Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that this compound may be a candidate for further development as an antimicrobial agent.
3. Neuroprotective Effects
Research indicates that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Case Studies
Case Study 1: Anticancer Efficacy
A study involving the treatment of MDA-MB-231 cells with this compound demonstrated a dose-dependent decrease in cell proliferation. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Case Study 2: Neuroprotection
In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Indole-2-COCl, DCM, 0°C | 75–80 | ≥95% |
| 2 | Phenylacetyl Cl, EtN | 65–70 | ≥90% |
Basic: How is the structural integrity of this compound validated in research settings?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy:
- Mass Spectrometry: HRMS (ESI+) confirms the molecular ion peak at m/z 360.17 (M+H) .
- X-ray Crystallography: For absolute configuration determination (if crystalline), resolving bond angles and torsion angles of the piperidine and indole moieties .
Advanced: What methodologies are used to analyze its receptor binding affinity and selectivity?
Methodological Answer:
Q. Table 2: Example Binding Data
| Receptor | IC (nM) | Selectivity Ratio (vs. 5-HT) |
|---|---|---|
| 5-HT | 12 ± 2 | 1.0 (Reference) |
| D | 450 ± 50 | 37.5 |
Advanced: How can researchers resolve contradictions in reported pharmacological activities?
Methodological Answer:
Contradictions (e.g., stimulatory vs. inhibitory effects) may arise from:
Assay Variability: Standardize protocols (e.g., cell line, incubation time).
Metabolic Stability: Test compound stability in liver microsomes (e.g., rat/human CYP450 isoforms) using LC-MS to quantify parent compound degradation .
Enantiomeric Purity: Chiral HPLC separates enantiomers; test individual isomers for activity (e.g., S- vs. R-forms) .
Species-Specific Effects: Compare activity across species (e.g., murine vs. human receptors) .
Advanced: What strategies optimize the compound’s metabolic stability for in vivo studies?
Methodological Answer:
- In Vitro ADME Profiling:
- Structural Modifications:
Q. Table 3: Metabolic Parameters
| Modification | (min) | Cl (mL/min/kg) |
|---|---|---|
| Parent | 15 ± 3 | 45 |
| Fluorinated | 32 ± 5 | 22 |
Basic: What analytical techniques quantify this compound in biological matrices?
Methodological Answer:
- LC-MS/MS:
- Sample Preparation: Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (14,000 × g, 10 min) .
Advanced: How is structure-activity relationship (SAR) studied for piperidine-acetamide derivatives?
Methodological Answer:
SAR studies involve:
Analog Synthesis: Vary substituents on the indole (e.g., 5-methoxy), piperidine (e.g., N-methyl), or phenyl groups .
Pharmacological Testing: Compare binding affinity (K), functional potency (EC), and selectivity across analogs.
Computational Modeling:
Q. Table 4: SAR of Key Analogs
| Analog | Substituent | 5-HT K (nM) | logP |
|---|---|---|---|
| 1 | H | 12 | 3.1 |
| 2 | 5-OCH | 8 | 2.8 |
Advanced: What are the best practices for handling conflicting toxicity data?
Methodological Answer:
- Dose-Response Analysis: Test across a wide concentration range (e.g., 1 nM–100 µM) in hepatocyte viability assays (MTT or LDH release) .
- Metabolite Identification: Use high-resolution MS to detect toxic metabolites (e.g., reactive quinones from indole oxidation) .
- Species-Specific Toxicity: Compare results in human primary cells vs. rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
